molecular formula C10H6F4O3 B1390443 2-Fluoro-5-(trifluoromethoxy)cinnamic acid CAS No. 1017777-31-9

2-Fluoro-5-(trifluoromethoxy)cinnamic acid

Cat. No. B1390443
M. Wt: 250.15 g/mol
InChI Key: RVZNXJFJLLKTIY-DAFODLJHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-5-(trifluoromethoxy)cinnamic acid is a chemical compound with the molecular formula C10H6F4O3 . It has a molecular weight of 250.15 . It is a solid substance at ambient temperature .


Molecular Structure Analysis

The IUPAC name for this compound is (2E)-3-[5-fluoro-2-(trifluoromethoxy)phenyl]-2-propenoic acid . The InChI code is 1S/C10H6F4O3/c11-7-2-3-8(17-10(12,13)14)6(5-7)1-4-9(15)16/h1-5H,(H,15,16)/b4-1+ .


Physical And Chemical Properties Analysis

2-Fluoro-5-(trifluoromethoxy)cinnamic acid is a solid substance at ambient temperature .

Scientific Research Applications

Cinnamic acid derivatives have been reported to play a significant role in various scientific fields . Here are some general applications of cinnamic acid derivatives:

  • Cancer Treatment

    • Cinnamic acid derivatives have been reported to have anticancer properties .
    • The outcomes of these applications also vary, but some derivatives have been reported to be more effective than standard drugs in treating certain types of cancer .
  • Treatment of Bacterial Infections

    • Cinnamic acid derivatives have been reported to have antibacterial properties .
    • The outcomes of these applications also vary, but some derivatives have been reported to be more effective than standard drugs in treating certain bacterial infections .
  • Diabetes Treatment

    • Cinnamic acid derivatives have been reported to have antidiabetic properties .
    • The outcomes of these applications also vary, but some derivatives have been reported to be more effective than standard drugs in treating diabetes .
  • Neurological Disorders Treatment

    • Cinnamic acid derivatives have been reported to have neuroprotective properties .
    • The outcomes of these applications also vary, but some derivatives have been reported to be more effective than standard drugs in treating certain neurological disorders .

Safety And Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(E)-3-[2-fluoro-5-(trifluoromethoxy)phenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F4O3/c11-8-3-2-7(17-10(12,13)14)5-6(8)1-4-9(15)16/h1-5H,(H,15,16)/b4-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVZNXJFJLLKTIY-DAFODLJHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)C=CC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1OC(F)(F)F)/C=C/C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-5-(trifluoromethoxy)cinnamic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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